GSK-3 Inhibitor X

描述

Overview of Glycogen (B147801) Synthase Kinase-3 Isoforms (GSK-3α and GSK-3β) and their Distinct Roles

In mammals, GSK-3 exists as two isoforms, GSK-3α and GSK-3β, which are encoded by two separate genes. scielo.brmdpi.com These isoforms share a high degree of homology, particularly within their catalytic domains (98% sequence identity), but differ more significantly in their N- and C-terminal regions. mdpi.comahajournals.orgacs.org While they share many substrates and are often considered to have overlapping functions, a growing body of evidence highlights their distinct and non-redundant roles in various cellular and developmental processes. mdpi.comnih.govmdpi.com

The distinct functions of the two isoforms are underscored by knockout mouse studies. While GSK-3β knockout mice are embryonic lethal, GSK-3α knockout mice are viable, suggesting unique and essential roles for GSK-3β during development that cannot be compensated for by GSK-3α. mdpi.comnih.gov

The differential roles of GSK-3α and GSK-3β extend to various cellular processes:

Embryonic Stem Cell (ESC) Fate: Selective inhibition of GSK-3β is sufficient to maintain the self-renewal of mouse ESCs, whereas inhibition of GSK-3α promotes their differentiation into neural lineages. nih.govnih.gov This indicates opposing roles in the regulation of pluripotency and differentiation.

Cardiomyocyte Differentiation: GSK-3β promotes the differentiation of bone marrow-derived mesenchymal stem cells into cardiomyocytes, while GSK-3α inhibits this process. ahajournals.orgnih.gov

Glucose Metabolism: While both isoforms are involved, GSK-3α appears to be the primary regulator of hepatic glycogen metabolism, whereas GSK-3β is the main regulator in muscle. scielo.brnih.gov

Platelet Function: The phosphorylation of GSK-3α and GSK-3β has divergent effects on platelet activation. mdpi.com

Transcriptional Regulation: The two isoforms can have opposing effects on the activation of certain transcription factors. nih.gov

These isoform-specific functions are thought to be dictated by differences in tissue expression, subcellular localization, and substrate specificity. mdpi.comfrontiersin.org

Multifaceted Involvement of GSK-3 in Cellular Processes and Signaling Pathways

GSK-3 is a constitutively active kinase in resting cells and is regulated by inhibitory signals from various pathways, including the insulin (B600854) and Wnt signaling pathways. scielo.brabcam.com Its activity is modulated through phosphorylation, with phosphorylation at Ser21 in GSK-3α and Ser9 in GSK-3β being inhibitory. pnas.orgsigmaaldrich.com GSK-3's influence extends to a wide range of fundamental cellular activities.

GSK-3 is a key regulator of cell fate, influencing the balance between proliferation, differentiation, and programmed cell death (apoptosis). pnas.orgnih.gov

Cell Proliferation: GSK-3 generally acts as a negative regulator of cell proliferation. It can phosphorylate and promote the degradation of key cell cycle proteins such as cyclin D1, cyclin E, and c-Myc, which are essential for the G1 to S phase transition. sigmaaldrich.comwikipedia.orgnih.gov Inhibition of GSK-3 can therefore promote cell cycle progression. researchgate.net

Differentiation: The role of GSK-3 in differentiation is context-dependent. As mentioned, GSK-3α and GSK-3β can have opposing roles in the differentiation of embryonic stem cells. nih.govnih.gov In general, low GSK-3 activity is associated with the maintenance of a proliferative state in embryonic and neural progenitor cells, while its activity is required for proper neuronal differentiation. frontiersin.org

Apoptosis: The role of GSK-3 in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the specific signaling pathways involved. wikipedia.orgwustl.edu It can promote apoptosis by activating pro-apoptotic factors like p53 and by inhibiting pro-survival signals. wikipedia.orgwustl.edu However, in some cell types, inhibition of GSK-3 can lead to apoptosis. wustl.edu

GSK-3 plays a crucial role in regulating metabolism, particularly glucose homeostasis. nih.govabcam.cnnih.gov

Glycogen Metabolism: GSK-3 was first identified for its role in phosphorylating and inactivating glycogen synthase, the key enzyme in glycogen synthesis. scielo.brwikipedia.org Insulin signaling leads to the inhibition of GSK-3, thereby promoting glycogen synthesis in the liver and muscles. nih.gov

Insulin Signaling: GSK-3 acts as a negative regulator of the insulin signaling pathway by phosphorylating insulin receptor substrate 1 (IRS-1), which attenuates the signal. wikipedia.orgnih.gov

Glucose Transport: Overexpression of GSK-3 is associated with impaired insulin-stimulated glucose disposal. eijppr.com Conversely, inhibition of GSK-3 can improve insulin sensitivity and glucose transport. eijppr.com

Energy Homeostasis: Beyond glycogen metabolism, GSK-3 is involved in broader aspects of energy homeostasis, influencing processes in adipocytes and the pancreas. scielo.brnih.gov

GSK-3 is a key regulator of the cytoskeleton, influencing cell structure, polarity, and migration. nih.gov It phosphorylates microtubule-associated proteins (MAPs) such as Tau, MAP1B, and MAP2c, thereby affecting microtubule stability and dynamics. ahajournals.org This function is critical for processes like neuronal development and axonal transport. frontiersin.orgresearchgate.net

GSK-3 also modulates protein synthesis. It can phosphorylate and inhibit the activity of eukaryotic initiation factor 2B (eIF2B), a key factor in the initiation of translation. abcam.cnnih.gov Insulin signaling reverses this inhibition, leading to an increase in protein synthesis. nih.gov

GSK-3 exerts significant control over gene expression by phosphorylating a large number of transcription factors. nih.gov These include AP-1 (c-Jun), CREB, NF-κB, c-Myc, and p53. nih.govnih.gov Phosphorylation by GSK-3 often targets these transcription factors for ubiquitination and subsequent degradation by the proteasome, thereby repressing the expression of their target genes in quiescent cells. nih.gov

GSK-3 is also a central component of the canonical Wnt/β-catenin signaling pathway. nih.gov In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation. wustl.edunih.gov Wnt signaling inhibits GSK-3, leading to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes involved in cell proliferation and development. nih.gov Furthermore, GSK-3 has been shown to regulate DNA methylation, adding another layer to its control of gene expression. nih.govmolbiolcell.org

Dysregulation of GSK-3 Activity in Pathological Conditions

Given its central role in a multitude of cellular processes, it is not surprising that the dysregulation of GSK-3 activity is implicated in a wide array of human diseases. nih.govnih.gov

Metabolic Diseases: Overactivity of GSK-3 is linked to insulin resistance and type 2 diabetes. eijppr.combenthamdirect.com Its role in impairing glycogen synthesis and insulin signaling makes it a key player in the pathogenesis of these conditions. wikipedia.org

Neurodegenerative Diseases: GSK-3 is heavily implicated in neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). frontiersin.orgthno.orgfrontiersin.org In AD, GSK-3 is known to hyperphosphorylate the microtubule-associated protein Tau, leading to the formation of neurofibrillary tangles, a hallmark of the disease. nih.govthno.org

Cancer: The role of GSK-3 in cancer is complex and can be either tumor-suppressive or tumor-promoting depending on the cancer type. wikipedia.orgnih.gov Dysregulation of the Wnt/β-catenin and PI3K/Akt signaling pathways, in which GSK-3 is a key component, is common in many cancers. thno.org

Psychiatric Disorders: Dysregulation of GSK-3 has been associated with mood disorders like bipolar disorder and major depression, as well as schizophrenia. frontiersin.orgtandfonline.com Lithium, a common treatment for bipolar disorder, is a known inhibitor of GSK-3. wikipedia.orgfrontiersin.org

The extensive involvement of GSK-3 in such a diverse range of pathologies has made it an attractive therapeutic target, with the development of specific GSK-3 inhibitors being an active area of research. frontiersin.org

Table 1: Key Cellular Processes Regulated by GSK-3

| Cellular Process | Key Substrates/Pathways | Consequence of GSK-3 Activity |

|---|---|---|

| Cell Proliferation | Cyclin D1, Cyclin E, c-Myc | Inhibition of cell cycle progression |

| Apoptosis | p53, Pro-survival factors | Can be pro- or anti-apoptotic |

| Glycogen Metabolism | Glycogen Synthase | Inhibition of glycogen synthesis |

| Insulin Signaling | IRS-1 | Attenuation of insulin signal |

| Cytoskeleton Organization | Tau, MAP1B, MAP2c | Regulation of microtubule stability |

| Protein Synthesis | eIF2B | Inhibition of translation initiation |

| Gene Transcription | β-catenin, AP-1, CREB, NF-κB | Regulation of gene expression |

| Proteasomal Degradation | β-catenin, c-Jun, Cyclin D1 | Targeting of proteins for degradation |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| BIO |

| CHIR98023 |

| CHIR99021 |

| Lithium |

Contribution to Neurodegenerative Disorders

The overactivity of GSK-3β is a significant factor in the pathology of several neurodegenerative disorders, most notably Alzheimer's disease (AD). csic.esnih.gov In the context of AD, GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein. frontiersin.orgnih.gov This hyperphosphorylation leads to the disassembly of microtubules, causing alterations in axonal transport and the formation of neurofibrillary tangles (NFTs), which are a hallmark of AD. frontiersin.orgencyclopedia.pub Furthermore, GSK-3β activity contributes to the production of amyloid-β (Aβ) peptides, the main component of senile plaques, another key feature of AD. csic.esacs.orgnih.gov Research has shown that GSK-3β can influence the processing of amyloid precursor protein (APP) and the function of presenilin 1, a component of the γ-secretase complex involved in Aβ generation. acs.orgfrontiersin.org Animal models with conditional overexpression of GSK-3 in forebrain neurons have been shown to recapitulate aspects of AD neuropathology, including tau hyperphosphorylation, neuronal death, and cognitive deficits. nih.gov Beyond Alzheimer's, GSK-3 is also implicated in other neurodegenerative conditions like Parkinson's disease, where it can phosphorylate α-synuclein, a protein central to the formation of Lewy bodies. nih.govcore.ac.uk

Association with Psychiatric Illnesses

Converging evidence suggests that dysregulation of GSK-3 signaling is a contributing factor to the pathophysiology of psychiatric disorders such as bipolar disorder, major depression, and schizophrenia. tandfonline.comnih.gov Increased GSK-3 activity is thought to impair neural plasticity by affecting neuronal architecture, neurogenesis, and the ability of neurons to respond to stress. nih.gov Several neurotransmitter systems implicated in these disorders, including serotonergic, dopaminergic, and glutamatergic pathways, regulate GSK-3 activity. nih.gov The mood stabilizer lithium, a long-standing treatment for bipolar disorder, is a direct inhibitor of GSK-3. tandfonline.comjneurosci.org This has led to the "GSK-3 hypothesis" of bipolar disorder, which posits that the therapeutic effects of lithium are at least partially mediated through its inhibition of GSK-3. jneurosci.org Furthermore, reduced levels of the inactive, phosphorylated form of GSK-3β have been observed in the postmortem brains of individuals with schizophrenia, suggesting a state of GSK-3 overactivity. nih.govjpn.ca

Dual Roles in Oncogenesis (Tumor Suppressor vs. Promoter)

The role of GSK-3 in cancer is complex and context-dependent, with evidence supporting its function as both a tumor suppressor and a tumor promoter. tandfonline.comnih.govnih.gov

As a tumor suppressor , GSK-3β can inhibit the proliferation of cancer cells by downregulating the levels of various proto-oncogenic proteins. nih.govspandidos-publications.com A key mechanism is its role in the Wnt/β-catenin signaling pathway, where GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. tandfonline.comnih.gov This prevents the accumulation of β-catenin and the subsequent transcription of genes that promote cell proliferation. In certain cancers, such as prostate, oral, and lung cancer, GSK-3β has been shown to inhibit neoplastic growth. nih.gov

Conversely, GSK-3 can act as a tumor promoter in other malignancies. nih.govnih.gov Overexpression of GSK-3 has been observed in several tumor types, including colon, liver, ovarian, and pancreatic cancers. nih.govnih.gov In these contexts, GSK-3 can promote cancer cell survival and proliferation through various mechanisms, such as the activation of the NF-κB pathway. nih.govspandidos-publications.com The dual role of GSK-3 in oncology underscores the complexity of targeting this kinase for cancer therapy.

Relevance in Metabolic and Inflammatory Diseases

GSK-3 plays a significant role in metabolic regulation and the inflammatory response. In the context of metabolic diseases , particularly type 2 diabetes, elevated GSK-3 expression and activity have been observed in the muscle tissue of patients. nih.goveijppr.com GSK-3 negatively regulates insulin signaling by phosphorylating and inhibiting glycogen synthase, the key enzyme for glycogen synthesis. scielo.br This contributes to insulin resistance and impaired glucose disposal. eijppr.comscielo.br Inhibition of GSK-3 has been shown to improve glucose tolerance and increase glycogen synthesis in animal models of diabetes. nih.govdiabetesjournals.org

In inflammatory diseases , GSK-3 acts as a key regulator of the balance between pro- and anti-inflammatory signaling. upm.edu.mynih.gov It can modulate the activity of transcription factors such as NF-κB, which controls the production of pro-inflammatory cytokines. upm.edu.mycpn.or.kr The inhibition of GSK-3 has been shown to reduce the activation of macrophages and suppress inflammatory responses. upm.edu.my For instance, in animal models of arthritis, GSK-3 inhibition has been found to ameliorate knee swelling, immune cell infiltration, and the production of pro-inflammatory cytokines. nih.gov

Rationale for Pharmacological Modulation of GSK-3 Activity

Given the central role of dysregulated GSK-3 activity in a multitude of pathologies, its pharmacological modulation represents a promising therapeutic strategy. frontiersin.orgresearchgate.net The overactivity of GSK-3 in neurodegenerative diseases like Alzheimer's provides a strong rationale for the development of inhibitors to reduce tau hyperphosphorylation and Aβ production. frontiersin.orgnih.govnih.gov In psychiatric illnesses, the established action of lithium as a GSK-3 inhibitor supports the exploration of more selective inhibitors for mood stabilization. frontiersin.orgnih.gov While the dual role of GSK-3 in cancer presents challenges, targeting GSK-3 in tumors where it acts as a promoter is a viable approach. tandfonline.comnih.gov For metabolic disorders like type 2 diabetes, GSK-3 inhibitors offer a mechanism to enhance insulin sensitivity and glucose metabolism. nih.goveijppr.com Furthermore, in inflammatory conditions, inhibiting GSK-3 can dampen excessive inflammatory responses that contribute to tissue damage. upm.edu.mynih.gov The development of specific and potent GSK-3 inhibitors is therefore a significant area of research aimed at addressing the root causes of these diverse and debilitating diseases. frontiersin.orgresearchgate.net

Scope and Significance of Research on GSK-3 Inhibitor X

"this compound" represents a new generation of selective and potent pharmacological agents designed to target Glycogen Synthase Kinase-3. The research into this compound is highly significant as it aims to provide a more targeted therapeutic approach compared to broader-acting agents like lithium. The scope of investigation for this compound spans multiple disease areas, reflecting the widespread involvement of GSK-3 in pathophysiology.

Current research focuses on elucidating the precise mechanisms of action of this compound and evaluating its efficacy in preclinical models of neurodegenerative, psychiatric, metabolic, and inflammatory diseases. A key area of interest is its potential to modify the course of Alzheimer's disease by simultaneously addressing both tau and amyloid pathologies. Furthermore, its anti-inflammatory properties are being explored for conditions ranging from rheumatoid arthritis to neuroinflammation. The development and study of this compound are poised to advance our understanding of GSK-3 signaling and may lead to novel treatments for a range of challenging medical conditions.

Research Findings on this compound (Tideglusib as a representative example)

Tideglusib is a selective, non-ATP-competitive inhibitor of GSK-3 that has been investigated in various preclinical and clinical studies. The following tables summarize some of the key research findings.

Table 1: Preclinical Research on Tideglusib

| Disease Model | Key Findings | Reference |

| Lipopolysaccharide-stimulated RAW 264.7 Cell Line (Inflammation) | Inhibition of GSK-3 by Tideglusib suppressed macrophage activation and inflammatory responses. | upm.edu.my |

| Animal Model of Arthritis | Ameliorated knee swelling, immune cell infiltration, and pro-inflammatory cytokine production. | nih.gov |

| Animal Models of Alzheimer's Disease | Reduced tau hyperphosphorylation, Aβ deposition, and improved cognitive deficits. | nih.govnih.gov |

Table 2: Clinical Research on Tideglusib

| Disease | Study Phase | Key Outcomes Investigated | Reported Findings |

| Alzheimer's Disease | Phase II | Cognitive and functional changes | Did not meet primary endpoint of cognitive improvement, but showed some positive trends in secondary analyses. |

| Progressive Supranuclear Palsy | Phase II | Changes in brain atrophy and clinical progression | Did not show significant slowing of disease progression. |

| Autism Spectrum Disorder | Phase II | Behavioral and cognitive improvements | Showed some potential benefits in certain behavioral domains. |

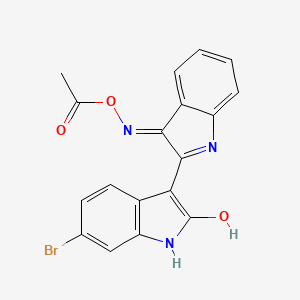

Structure

3D Structure

属性

IUPAC Name |

[(E)-[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3/b22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSYNWJCPDHLL-CJLVFECKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648024 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-85-6 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 667463-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Discovery and Design Strategies for Gsk 3 Inhibitor X

Historical Perspectives on GSK-3 Inhibitor Development

Glycogen (B147801) Synthase Kinase-3 (GSK-3) was first identified for its role in glycogen metabolism. nih.govresearchgate.neteurekaselect.com Over the past few decades, its involvement in diverse signaling pathways has been unveiled, implicating it in conditions such as type 2 diabetes, Alzheimer's disease, bipolar disorders, and cancer. nih.govresearchgate.netnih.govwiley.comresearchgate.net This has made GSK-3 a compelling therapeutic target. nih.govresearchgate.netnih.govwiley.comresearchgate.net

The first identified GSK-3 inhibitor was the simple cation, lithium, which is a long-standing treatment for bipolar disorder. frontiersin.org Its mechanism involves direct competition with magnesium ions essential for kinase activity. frontiersin.org The journey to discover more specific and potent inhibitors has been challenging due to the high degree of similarity in the ATP-binding site across the kinome. nih.govfrontiersin.org

Early research efforts yielded a variety of inhibitors from natural sources and through synthetic chemistry. frontiersin.org The marine environment, for instance, has provided a rich source of chemical structures with potential GSK-3 inhibitory activity. frontiersin.org The development of numerous small-molecule inhibitors has since been exponential, with many candidates emerging from both academic and pharmaceutical research. researchgate.net

Rational Design Approaches Employed for GSK-3 Inhibitor X

The development of this compound has been guided by rational design principles, leveraging both the structural information of the target enzyme and the chemical features of known ligands. eurekaselect.comnih.gov

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) has been a cornerstone in the development of GSK-3 inhibitors. nih.govolemiss.edu The availability of crystal structures of GSK-3β complexed with various ligands has provided invaluable insights into the ligand-binding domain. nih.govnih.gov This knowledge is crucial for addressing the challenge of selectivity, particularly against closely related kinases like cyclin-dependent kinases (CDKs). nih.gov

For this compound, SBDD began with the analysis of the ATP-binding pocket of GSK-3β. Key interactions, such as hydrogen bonds with the backbone atoms of the hinge region (residues Asp133 to Thr138), are critical for inhibitor binding. researchgate.net The design process for Inhibitor X focused on creating a molecule that could form these essential hydrogen bonds while also exploiting unique features of the GSK-3 active site to enhance selectivity. For instance, creating interactions with residues like Lys85 and Asp200 has been a key strategy. researchgate.net

Ligand-Based Drug Design (LBDD)

In parallel with SBDD, Ligand-Based Drug Design (LBDD) has been instrumental. olemiss.edu This approach utilizes the knowledge of molecules known to inhibit GSK-3 to build a pharmacophore model. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

For this compound, a pharmacophore model was constructed based on a diverse set of known inhibitors. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are known to interact favorably with the GSK-3 active site. This approach has been successfully used in the discovery of various GSK-3 inhibitors, including those with novel scaffolds. eurekaselect.comnih.gov

Computational Chemistry Methodologies in the Development of this compound

Computational tools have been indispensable in accelerating the discovery and optimization of this compound. olemiss.eduaustinpublishinggroup.com

Virtual Screening and High-Throughput Screening (HTS)

To identify novel chemical scaffolds for this compound, large chemical databases were screened using both virtual and high-throughput methods. frontiersin.orgaustinpublishinggroup.com Virtual screening (VS) employs computational methods to predict the binding of a large number of compounds to the target protein. frontiersin.orgaustinpublishinggroup.comnih.gov This process often involves a hierarchical approach, starting with rapid, less computationally intensive methods to filter large libraries, followed by more rigorous docking simulations for a smaller subset of promising candidates. frontiersin.org

For instance, a virtual screening campaign might start with a library of millions of compounds, which is then narrowed down to a few thousand based on pharmacophore matching and initial docking scores. frontiersin.org These are then subjected to more detailed analysis, leading to the selection of a manageable number of compounds for experimental testing. frontiersin.orgaustinpublishinggroup.com High-throughput screening (HTS) involves the automated testing of large numbers of compounds in a biological assay to identify "hits" with the desired activity. thno.org

| Screening Stage | Number of Compounds | Method | Outcome |

| Initial Library | ~2,000,000 | Virtual Screening (Docking) | 10,000 top-scoring compounds |

| Pharmacophore Mapping | 10,000 | Pharmacophore Model | 2,000 compounds with best fit |

| Bayesian Classification | 2,000 | Machine Learning Model | 50 high-probability candidates |

| In Vitro Assay | 50 | Luminescent Kinase Assay | Identification of active hits |

A representative workflow for the discovery of GSK-3 inhibitors, demonstrating the funneling process from a large chemical library to a few validated hits. This process is illustrative of the strategy employed for identifying the foundational structure of this compound. frontiersin.org

Molecular Docking and Ligand-Enzyme Interaction Analysis

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a protein target. olemiss.eduresearchgate.netaustinpublishinggroup.comoncotarget.comnih.gov For this compound, extensive docking studies were performed to understand how different chemical modifications would affect its binding affinity and selectivity. nih.govresearchgate.net These simulations provide a detailed view of the interactions between the inhibitor and the amino acid residues in the GSK-3 active site. researchgate.netnih.gov

The analysis of these interactions is crucial for optimizing the lead compound. For example, docking studies might reveal that adding a specific functional group could lead to a new hydrogen bond with a key residue, thereby increasing potency. The stability of these interactions is often further evaluated using molecular dynamics (MD) simulations, which simulate the movement of the protein-ligand complex over time. austinpublishinggroup.com

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |

| BMS-754807 | GSK-3β | -11.9 | Not specified |

| GSK429286A | GSK-3β | -9.8 | Not specified |

| Psoralidin (B1678305) | GSK-3α | -7.11 | Not specified |

| Rosmarinic acid | GSK-3β | Not specified | Not specified |

| 6-bromoindirubin-3-oxime | GSK-3 | Not specified | Leu(188), Thr(138) |

This table presents the binding affinities and key interactions of several known GSK-3 inhibitors, illustrating the type of data generated during the in silico analysis phase of inhibitor development. nih.govfrontiersin.orgbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies (CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are crucial in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, providing a mathematical framework to correlate the chemical structure of compounds with their biological activity. longdom.orgresearchgate.net These models are essential for guiding the synthesis of more potent and selective inhibitors. nih.gov Both 2D and 3D-QSAR approaches have been instrumental in understanding the structural requirements for GSK-3 inhibition. longdom.orgingentaconnect.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been widely applied to various series of GSK-3 inhibitors. longdom.orglongdom.org These techniques generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties, thereby guiding the modification of inhibitor scaffolds to enhance activity. nih.govbohrium.com

For instance, a 3D-QSAR study on a series of substituted benzofuran-3-yl-(indol-3-yl) maleimides utilized both CoMFA and CoMSIA to determine the correct binding mode. longdom.org The resulting CoMFA model, which considered steric and electrostatic fields, demonstrated good statistical significance with a cross-validated R² (R²cv) of 0.386 and a non-cross-validated R² of 0.811, suggesting a reliable predictive model. longdom.org Similarly, CoMFA and CoMSIA studies on 3-anilino-4-phenylmaleimides as GSK-3α inhibitors have been conducted to better understand their mechanism of action and structure-activity relationships. longdom.orgresearchgate.net

A study on aminopyrimidine derivatives as GSK-3 inhibitors developed robust CoMFA and CoMSIA models. The best models yielded a cross-validated q² of 0.563 (CoMFA) and 0.598 (CoMSIA), with conventional r² values of 0.823 and 0.925, respectively. bohrium.com Analysis of the contour maps from these models provided a basis for designing new compounds with predicted pIC₅₀ values greater than 9. bohrium.com These studies consistently highlight the importance of steric and electrostatic fields in determining the inhibitory potency of these compounds. nih.gov

Table 1: Selected 3D-QSAR Studies on GSK-3 Inhibitors

| Compound Series | 3D-QSAR Method | Key Findings | Reference |

|---|---|---|---|

| Substituted benzofuran-3-yl-(indol-3-yl) maleimides | CoMFA, CoMSIA | Steric and electrostatic fields are crucial for activity. Binding mode 1 yielded better correlations. | longdom.orglongdom.org |

| 3-Anilino-4-phenylmaleimides | CoMFA, CoMSIA | Provided insights into the mechanism of action and SAR for GSK-3α inhibition. | longdom.orgresearchgate.net |

| Aminopyrimidine derivatives | CoMFA, CoMSIA | Generated robust models (CoMFA q²=0.563, CoMSIA q²=0.598) and guided the design of new potent inhibitors. | bohrium.com |

| Pyrazine ATP-competitive inhibitors | CoMFA | Steric and hydrophobic fields were identified as key for bioactivity. | nih.gov |

Optimization of this compound: Structure-Activity Relationship (SAR) Insights

The optimization of GSK-3 inhibitors relies heavily on understanding their Structure-Activity Relationships (SAR), which describe how chemical structure modifications affect biological activity. nih.govcornell.edu SAR studies have been conducted on a wide array of synthetic scaffolds. researchgate.net

For maleimide (B117702) derivatives, Hansch QSAR analyses revealed that GSK-3α inhibitory activity is enhanced by several factors:

The presence of electron-withdrawing, bulky ortho substituents on the 4-phenyl ring. longdom.orglongdom.org

A 4-chloro substitution on the anilino ring. longdom.orglongdom.org

A 3-anilino group is preferred over a 3-N-methylanilino group. longdom.orglongdom.org

Hydrophobic meta substituents on the anilino ring are beneficial. longdom.orglongdom.org These findings underscore that electronic and steric effects at the 4-phenyl ring, along with hydrophobic effects at the 3-anilino ring, are critical for binding. longdom.orglongdom.org

In the pyrazolopyrimidine class of inhibitors, SAR analysis highlighted the importance of having a hydrogen at the R¹ and R² positions and a phenyl group at the R³ position for high potency. nih.gov

For thiadiazolidinone (B1220539) (TDZD) analogs, which are non-ATP competitive inhibitors, SAR studies have shown that substituting the ethyl group at the R¹ position with benzyl (B1604629) or substituted phenyl moieties significantly increases GSK-3β inhibitory potency. nih.gov It has been suggested that the negative charge of the TDZD core is important for recognizing the oxyanion binding site of the enzyme. nih.gov

The development of synthetic GSK-3 inhibitors has led to a variety of heterocyclic scaffolds, including benzopyridines, benzothiazoles, pyrazoles, pyrazines, oxadiazoles, and benzimidazoles. nih.goveurekaselect.com The side chains attached to these cores, such as cyclopropyl (B3062369) amide and phenyl carbamothioate, also play a significant role in their inhibitory activity. nih.goveurekaselect.com

Table 2: SAR Insights for Different GSK-3 Inhibitor Scaffolds

| Inhibitor Scaffold | Key SAR Findings | Reference |

|---|---|---|

| Maleimides | Electron-withdrawing/bulky groups on the phenyl ring and hydrophobic substituents on the anilino ring enhance activity. | longdom.orglongdom.org |

| Pyrazolopyrimidines | Hydrogen at R¹/R² and a phenyl group at R³ are critical for high potency. | nih.gov |

| Thiadiazolidinones (TDZDs) | Substitution of an ethyl group with benzyl or substituted phenyl moieties at R¹ increases potency. | nih.gov |

| Palinurin Analogues | The inhibitory activities of structurally related analogues support the proposed allosteric binding mode. | nih.gov |

Identification of this compound from Diverse Chemical Space (e.g., synthetic, natural sources, cations)

The search for GSK-3 inhibitors has spanned a wide and diverse chemical space, yielding compounds from natural sources, large synthetic libraries, and even simple inorganic cations. nih.govnih.gov This broad exploration has led to the discovery of inhibitors with various mechanisms of action, including ATP-competitive, non-ATP-competitive, and substrate-competitive inhibitors. nih.govwikipedia.org

Natural Sources: A variety of GSK-3 inhibitors have been isolated from natural sources, primarily from plants and marine organisms. nih.gov Notable examples include:

Indirubins and Hymenialdisine (B1662288): Derived from marine sponges. nih.gov

Manzamines: Alkaloids isolated from Indonesian sponges, which have been identified as a new class of GSK-3β inhibitors. acs.org SAR studies on manzamine A and its semi-synthetic analogues have shown they can decrease tau hyperphosphorylation in cell lines. acs.org

Palinurin: A marine natural sesquiterpene that acts as an allosteric inhibitor. nih.gov

Other Natural Products: Compounds like curcumin, berberine, rosmarinic acid, and resveratrol (B1683913) have demonstrated modest inhibition of GSK-3 isoforms. biorxiv.orgbiorxiv.org Recent screening of natural compounds identified psoralidin and rosmarinic acid as showing preferential inhibition for GSK-3α and GSK-3β, respectively. biorxiv.org

Synthetic Sources: The majority of potent and selective GSK-3 inhibitors have been developed through synthetic chemistry. nih.govagscientific.com High-throughput screening of large chemical libraries has been a fruitful approach. nih.gov Synthetic inhibitors encompass a vast range of chemotypes, including aminopyrimidines (like CHIR99021, one of the most selective GSK-3 inhibitors), maleimides, paullones, and various heterocyclic compounds. agscientific.comresearchgate.net Machine learning and other in silico methods are increasingly used to virtually screen massive databases of compounds to identify novel inhibitor scaffolds. nih.govacs.org

Cations: Simple metal cations were among the first identified inhibitors of GSK-3. nih.gov

Lithium (Li⁺): The first discovered "natural" GSK-3 inhibitor, lithium is a mood stabilizer used to treat bipolar disorder. nih.govwikipedia.org It inhibits GSK-3 directly by competing with magnesium ions (Mg²⁺) and indirectly through cellular signaling pathways. nih.govwikipedia.org

Other Cations: Other metal ions, including zinc (Zn²⁺), copper (Cu²⁺), beryllium (Be²⁺), and mercury (Hg²⁺), are also potent GSK-3 inhibitors, often with IC₅₀ values in the micromolar range, making them more potent than lithium. nih.govresearchgate.net Zinc, a naturally occurring trace element, inhibits GSK-3 in the low micromolar range. nih.govresearchgate.net

Molecular and Cellular Mechanism of Action of Gsk 3 Inhibitor X

Binding Characteristics of GSK-3 Inhibitor X with GSK-3 Isoforms

GSK-3 exists in two main isoforms in mammals, GSK-3α and GSK-3β, which share 98% sequence identity within their kinase domains. mdpi.comnih.gov Despite this high homology, inhibitors can exhibit different binding modalities. The inhibitory mechanisms of compounds like this compound can be broadly categorized into three main types: ATP-competitive, allosteric, and substrate-competitive inhibition. frontiersin.orgfrontiersin.org

A primary mechanism for GSK-3 inhibition involves direct competition with adenosine (B11128) triphosphate (ATP) at its binding site. mdpi.com The ATP-binding pocket is located at the interface between the N-terminal and C-terminal lobes of the kinase. nih.gov this compound, when acting as an ATP-competitive inhibitor, occupies this pocket, preventing the binding and hydrolysis of ATP, which is essential for the phosphotransfer reaction.

Structural studies have revealed key interactions that stabilize ATP-competitive inhibitors within this site. These interactions often involve hydrogen bonds with residues in the "hinge region" that connects the two lobes of the kinase. nih.gov For instance, the nitrogen atoms of a pyrimidine (B1678525) or oxadiazole core in an inhibitor might form hydrogen bonds with the backbone amide of Val135 and the carbonyl oxygen of Asp133. nih.govnih.gov Additionally, interactions with the catalytic lysine (B10760008) (Lys85) and other residues such as Arg141 and Asp200 are crucial for the binding of many potent inhibitors. frontiersin.orgnih.gov

Table 1: Key Residues in the GSK-3 ATP-Binding Site Interacting with Competitive Inhibitors

| Residue | Location/Role | Type of Interaction | Reference |

|---|---|---|---|

| Lys85 | Catalytic triad, salt bridge with Glu97 | Hydrogen bond | frontiersin.orgnih.gov |

| Val135 | Hinge Region | Hydrogen bond with inhibitor backbone | nih.govnih.gov |

| Asp133 | Hinge Region | Hydrogen bond with inhibitor | frontiersin.orgnih.gov |

| Arg141 | C-lobe surface | Hydrogen bond, electrostatic interaction | frontiersin.orgnih.gov |

This table is interactive. Click on the headers to sort.

To overcome the lack of specificity associated with targeting the highly conserved ATP-binding site, allosteric inhibitors like this compound represent an alternative strategy. mdpi.comnih.gov These molecules bind to sites on the enzyme distinct from the ATP pocket or the substrate-binding site, inducing conformational changes that modulate the enzyme's activity without directly competing with ATP. mdpi.comnih.gov This approach can offer greater selectivity and a more subtle regulation of GSK-3 function. mdpi.com

Several potential allosteric pockets have been identified through computational and experimental studies. mdpi.com For example, a pocket at the N-terminal lobe, near the glycine-rich loop, has been suggested as a binding site for some allosteric modulators. mdpi.com Binding to this site can alter the flexibility of the glycine-rich loop, which in turn affects the proper positioning of ATP for catalysis. mdpi.com Another potential allosteric site is located near the C-terminal region. acs.org Compounds binding to these alternative pockets can stabilize an inactive conformation of the enzyme or otherwise disrupt the catalytic process. acs.orgscbt.com

A third modality of inhibition, employed by some forms of this compound, is substrate-competitive inhibition. mdpi.comjneurology.com This mechanism is considered highly selective because the substrate-binding sites of kinases are less conserved than their ATP-binding pockets. mdpi.comjneurology.com Substrate-competitive inhibitors (SCIs) function by mimicking the substrate and binding to the substrate recognition site, thereby blocking the access of natural substrates. jneurology.com

GSK-3 typically requires a "primed" substrate, one that has been pre-phosphorylated by another kinase. frontiersin.orgmdpi.com This priming phosphate (B84403) binds to a positively charged pocket in GSK-3 formed by residues Arg96, Arg180, and Lys205. frontiersin.orgmdpi.com SCIs often mimic this feature. mdpi.com They can be peptide-based or small molecules that occupy the substrate-binding groove and interact with key residues. mdpi.comresearchgate.net For example, interactions with Phe93, located in a critical loop, are a common feature of substrate-mimicking inhibitors. mdpi.com

The binding of this compound induces specific conformational changes in the GSK-3 enzyme. In the case of substrate-competitive peptide inhibitors, binding can cause a significant structural rearrangement. elifesciences.orgnih.gov A notable example is the movement of a loop preceding the C-helix, termed the "C-loop" (residues 89-95). mdpi.comelifesciences.org Upon inhibitor binding, this loop can move substantially, clamping down on the bound inhibitor. elifesciences.org The residue Phe93, at the tip of this loop, plays a crucial role by sandwiching between residues of the peptide inhibitor. elifesciences.org This clamping action is stabilized by hydrogen bonds between the inhibitor and the backbone of the C-loop. elifesciences.org

Table 2: Key Residues and Conformational Changes in GSK-3 upon Inhibitor Binding

| Residue/Region | Role in Inhibition | Consequence of Binding | Reference |

|---|---|---|---|

| Phe93 | Substrate binding, C-loop | Interacts with inhibitor, critical for binding | mdpi.comelifesciences.org |

| Arg96, Arg180, Lys205 | Phosphate-binding pocket | Binds priming phosphate of pseudo-substrate | frontiersin.orgmdpi.com |

| C-loop (residues 89-95) | Substrate binding | Undergoes large conformational change, "clamps" inhibitor | elifesciences.org |

This table is interactive. Click on the headers to sort.

Downstream Signaling Pathway Modulation by this compound

By inhibiting GSK-3, this compound can profoundly affect the numerous signaling pathways that this kinase regulates. One of the most well-characterized of these is the Wnt/β-catenin pathway. nih.gov

In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex," which also includes Axin and Adenomatous Polyposis Coli (APC). elifesciences.orgagscientific.com Within this complex, GSK-3 phosphorylates β-catenin at specific serine and threonine residues in its N-terminus. nih.govplos.org This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low. oncotarget.com

This compound, by blocking the kinase activity of GSK-3, prevents the phosphorylation of β-catenin. agscientific.compnas.org This leads to the stabilization and accumulation of non-phosphorylated β-catenin in the cytoplasm. plos.orgpnas.org The stabilized β-catenin is then free to translocate to the nucleus, where it associates with T-cell factor (TCF)/lymphoid enhancer factor (LEF) family transcription factors to activate the expression of Wnt target genes. agscientific.complos.org These target genes are involved in processes such as cell proliferation and differentiation. pnas.org

The activation of the Wnt/β-catenin pathway by GSK-3 inhibitors has been demonstrated in various cell types. For example, treatment of embryonal rhabdomyosarcoma cells with GSK-3 inhibitors leads to β-catenin stabilization, activation of the Wnt pathway, and subsequent terminal differentiation of the cancer cells. pnas.org Similarly, in Xenopus embryos, inhibition of GSK-3 can mimic Wnt signaling, leading to developmental changes such as axis duplication, a classic phenotype of Wnt pathway activation. plos.org Therefore, this compound functions as a potent pharmacological activator of the canonical Wnt/β-catenin signaling pathway. agscientific.compnas.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| CHIR99021 |

| BIO |

| SB-216763 |

| Tideglusib |

| LY2090314 |

| 9-ING-41 |

| AR-A014418 |

| TWS119 |

| Aloisine A |

Impact on PI3K/Akt/mTOR Signaling Axis

Glycogen (B147801) Synthase Kinase-3 (GSK-3) is a critical node in the PI3K/Akt/mTOR signaling network, a pathway fundamental to cell growth, proliferation, and survival. GSK-3 is often phosphorylated and consequently inactivated by Akt, a central kinase in this pathway. nih.gov The inhibition of GSK-3 by "this compound" mimics the effects of Akt activation, thereby influencing downstream cellular processes.

Treatment with GSK-3 inhibitors has been shown to modulate several components of this axis. For instance, GSK-3 can phosphorylate and regulate the activity of key signaling proteins such as tuberous sclerosis complex 1 and 2 (TSC1/2) and the insulin (B600854) receptor substrates 1 and 2 (IRS1/2). researchgate.nethw.ac.uk By inhibiting GSK-3, "this compound" can lead to downstream activation of mTOR, a master regulator of protein synthesis and cell growth. biologists.com This occurs because GSK-3 normally phosphorylates TSC2, and its inhibition can lead to mTOR activation. hw.ac.uk

However, the relationship is complex, with evidence of feedback loops. GSK-3 can also phosphorylate RICTOR, a component of the mTORC2 complex, and PTEN, a negative regulator of the PI3K pathway. researchgate.nethw.ac.uk In some cellular contexts, the inhibition of GSK-3 can lead to an increase in the phosphorylation of both AMPK-α and AMPK-β, which in turn represses mTOR signaling. This suggests that the net effect of "this compound" on the PI3K/Akt/mTOR axis can be cell-type and context-dependent. aacrjournals.org

The table below summarizes the effects of GSK-3 inhibition on key components of the PI3K/Akt/mTOR pathway based on findings from various studies.

| Component | Effect of GSK-3 Inhibition by "this compound" | References |

| Akt | Mimics Akt-mediated phosphorylation and inactivation of GSK-3. | biologists.com |

| TSC2 | Inhibition of GSK-3 can lead to mTOR activation through effects on TSC2. | hw.ac.uk |

| mTOR | Can be activated downstream of GSK-3 inhibition, but can also be repressed via AMPK activation in some contexts. | biologists.comaacrjournals.org |

| AMPK | Phosphorylation can be increased, leading to mTOR inhibition. | aacrjournals.org |

| IRS1/2 | GSK-3-mediated phosphorylation is altered, affecting insulin signaling upstream of Akt. | hw.ac.uk |

Regulation of MAPK and NF-κB Pathways

"this compound" significantly influences the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial for inflammation, cell survival, and stress responses.

MAPK Pathway: GSK-3 can phosphorylate and regulate the activity of key MAPK pathway kinases, including p38, ERK, and JNK. thno.org For example, the GSK-3 inhibitor Tanshinone IIA has been shown to attenuate the hyperactivation of MAPK pathways. thno.org The p38 MAPK pathway and its target kinase, MK2, are known to regulate the stability of TNF-α mRNA, a key inflammatory cytokine. diva-portal.org By modulating GSK-3, "this compound" can therefore influence the cellular response to a variety of extracellular stimuli that signal through the MAPK cascades.

NF-κB Pathway: The role of GSK-3 in the NF-κB pathway is complex, with reports suggesting both positive and negative regulation. thno.org Pharmacological inhibition of GSK-3 has been shown to suppress NF-κB transcriptional activity, leading to decreased expression of anti-apoptotic proteins like XIAP and Bcl-2. ashpublications.org This effect does not appear to involve preventing the nuclear accumulation of NF-κB, but rather affects the binding of NF-κB to the promoters of its target genes. ashpublications.org In some cancer cells, GSK-3β positively regulates NF-κB-mediated gene transcription and cell survival. ashpublications.org Conversely, some studies suggest that GSK-3 inhibition can lead to a reduction in NF-κB activity by destabilizing the NF-κB essential modulator (NEMO). nih.govresearchgate.net This dual role may depend on the specific cellular context and the set of NF-κB target genes involved. diva-portal.org

The following table outlines the regulatory effects of "this compound" on the MAPK and NF-κB pathways.

| Pathway | Key Proteins Modulated by "this compound" | Consequence of Modulation | References |

| MAPK | p38, ERK, JNK | Attenuation of pathway hyperactivation. | thno.org |

| NF-κB | NF-κB p65, XIAP, Bcl-2, NEMO | Suppression of transcriptional activity, decreased expression of anti-apoptotic proteins, potential destabilization of NEMO. | nih.govashpublications.orgresearchgate.net |

Influence on Other Key Signaling Cascades (e.g., NFAT, CREB, TSC1/2, eIF2B, eEF-2, Nrf2)

The regulatory reach of "this compound" extends to several other vital signaling cascades, highlighting the pleiotropic nature of GSK-3.

NFAT (Nuclear Factor of Activated T-cells): GSK-3β phosphorylates NFAT, promoting its export from the nucleus and thereby inhibiting its transcriptional activity. plos.org Inhibition of GSK-3 with agents like 1-azakenpaullone (B1663955) leads to increased basal activity of NFAT. plos.org This suggests that "this compound" can enhance NFAT-mediated gene expression.

CREB (cAMP Response Element-Binding Protein): GSK-3 negatively regulates CREB activity. frontiersin.org Inhibition of GSK-3 can reverse the inhibitory effect on CREB-DNA binding and is sufficient to induce the expression of genes with CREB binding sites. frontiersin.org

TSC1/2 (Tuberous Sclerosis Complex 1/2): As mentioned in the PI3K/Akt/mTOR section, GSK-3 phosphorylates TSC2, and its inhibition can influence mTORC1 activity. hw.ac.uk

eIF2B and eEF-2 (Eukaryotic Initiation and Elongation Factors): GSK-3 is known to phosphorylate and inhibit eIF2B, a key regulator of the initiation of protein synthesis. Inhibition of GSK-3 can therefore relieve this suppression and promote protein synthesis. The regulation of eEF-2 by GSK-3 is less direct but can be influenced by upstream signaling pathways modulated by GSK-3 inhibitors.

Nrf2 (Nuclear factor erythroid 2-related factor 2): GSK-3 phosphorylates Nrf2, promoting its degradation via a mechanism involving the β-TrCP ubiquitin ligase. nih.govresearchgate.net Consequently, treatment with "this compound" enhances Nrf2 protein stability, nuclear localization, and the transcription of its target genes, which are involved in the antioxidant response. nih.govembopress.org This has been demonstrated with inhibitors like CT99021 and SB216763. embopress.org

The diverse signaling pathways influenced by "this compound" are summarized below.

| Signaling Cascade | Effect of "this compound" | References |

| NFAT | Increases transcriptional activity by preventing nuclear export. | plos.org |

| CREB | Increases transcriptional activity by reversing GSK-3-mediated inhibition. | frontiersin.org |

| TSC1/2 | Modulates mTORC1 signaling through effects on TSC2 phosphorylation. | hw.ac.uk |

| Nrf2 | Enhances protein stability and transcriptional activity of antioxidant genes. | nih.govembopress.org |

Cellular Consequences of this compound Treatment

Modulation of Cell Proliferation and Apoptosis

"this compound" exerts significant control over cell proliferation and apoptosis, with outcomes that are highly dependent on the cell type. In many cancer cell types, including osteosarcoma, breast cancer, and neuroblastoma, inhibition of GSK-3 leads to a decrease in cell proliferation and an induction of apoptosis. spandidos-publications.comnih.govplos.orgnih.gov This anti-proliferative effect is often associated with cell cycle arrest in the G0/G1 and G2/M phases. aacrjournals.orgnih.gov

The induction of apoptosis by "this compound" is frequently mediated by the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP. ashpublications.orgspandidos-publications.comnih.gov For example, in chronic lymphocytic leukemia cells, the GSK-3 inhibitor AR-A014418 was found to decrease the expression of XIAP and Bcl-2, leading to increased apoptosis. ashpublications.org Similarly, in osteosarcoma cells, the inhibitor SB216763 decreased Bcl-2 expression, promoting apoptosis through the mitochondrial pathway. spandidos-publications.comnih.gov In some cases, the pro-apoptotic effects of GSK-3 inhibition are linked to the activation of caspases, such as caspase-9 and PARP cleavage. plos.org

The table below summarizes the effects of "this compound" on cell proliferation and apoptosis in different cancer cell lines.

| Cell Line | GSK-3 Inhibitor Used | Effect on Proliferation | Effect on Apoptosis | Key Molecular Changes | References |

| Chronic Lymphocytic Leukemia | AR-A014418 | - | Increased | Decreased XIAP and Bcl-2 | ashpublications.org |

| Osteosarcoma | SB216763 | Decreased | Increased | Decreased Bcl-2 | spandidos-publications.comnih.gov |

| Breast Cancer (MCF7) | CG0009 | - | Increased | Caspase-9 and PARP activation | plos.org |

| Neuroblastoma (Neuro-2A) | SB415286 | Decreased | Increased | Decreased XIAP and Bcl-2 | nih.gov |

| Renal Cancer (786-O, A498) | 9-ING-41 | Decreased | - | G0/G1 and G2/M phase arrest | aacrjournals.orgnih.gov |

Induction of Cell Differentiation and Autophagy

Beyond its effects on cell proliferation and death, "this compound" can also drive cells towards differentiation and induce the cellular process of autophagy.

Cell Differentiation: In certain cellular contexts, inhibiting GSK-3 promotes differentiation. For instance, in renal cancer cells, the GSK-3 inhibitor 9-ING-41 was shown to impart a differentiated phenotype. aacrjournals.orgnih.gov In the context of osteogenesis, the highly selective GSK-3 inhibitor CHIR99021 promotes the osteogenic differentiation of bone marrow stromal cells by activating Wnt/β-catenin signaling. frontiersin.org

Autophagy: The induction of autophagy is another significant consequence of GSK-3 inhibition. In renal cancer cells, treatment with 9-ING-41 induced autophagy, which was linked to an imbalance in energy homeostasis caused by impaired glucose metabolism. aacrjournals.orgnih.gov This was evidenced by increased levels of LC3B, a marker of autophagy. aacrjournals.org Similarly, in goat muscle satellite cells, the GSK-3 inhibitor SB216763 induced autophagy, as indicated by increased LC3B-II levels and reduced p62 levels. mdpi.com The mechanism in this case was linked to the AMPK pathway. mdpi.com The small molecule GSK-3β inhibitor CHIR99021 has also been shown to induce autophagy during osteoblast differentiation. frontiersin.org

The dual effects of "this compound" on differentiation and autophagy are highlighted below.

| Cellular Process | Model System | GSK-3 Inhibitor Used | Key Findings | References |

| Differentiation | Renal Cancer Cells | 9-ING-41 | Induced a differentiated phenotype. | aacrjournals.orgnih.gov |

| Bone Marrow Stromal Cells | CHIR99021 | Promoted osteogenic differentiation via Wnt signaling. | frontiersin.org | |

| Autophagy | Renal Cancer Cells | 9-ING-41 | Induced autophagy due to impaired glucose metabolism. | aacrjournals.orgnih.gov |

| Goat Muscle Satellite Cells | SB216763 | Induced autophagy via the AMPK pathway. | mdpi.com | |

| Bone Marrow Stromal Cells | CHIR99021 | Induced autophagy during osteogenic differentiation. | frontiersin.org |

Alterations in Gene Expression and Proteomic Profiles

Treatment with "this compound" leads to widespread changes in gene expression and the cellular proteome, reflecting the enzyme's role as a master regulator of numerous signaling pathways.

Gene Expression: Inhibition of GSK-3 has been shown to alter the expression of a multitude of genes. For instance, in mouse embryonic stem cells, the deletion of GSK-3 resulted in significant changes in the expression of imprinted genes, with a majority being downregulated. molbiolcell.org In other contexts, GSK-3 inhibition can induce gene expression. In quiescent non-neuronal cells, pharmacological inhibition of GSK-3 was sufficient to induce the expression of genes regulated by transcription factors such as CREB, NF-κB, and AP-1. frontiersin.org

Proteomic and Phosphoproteomic Profiles: Comprehensive proteomic and phosphoproteomic analyses have revealed the extensive regulatory network influenced by GSK-3. In podocytes, knockdown of GSK-3β led to the identification of hundreds of proteins with altered expression levels. frontiersin.org These proteins were enriched in pathways related to axon guidance, apoptosis, the spliceosome, and Hippo signaling. frontiersin.org Phosphoproteomic analysis further identified thousands of significantly changed phosphorylation sites on numerous proteins, highlighting the broad impact of GSK-3 on cellular signaling through protein phosphorylation. frontiersin.org These studies reveal that GSK-3β plays a critical role in a variety of cellular processes, including cell growth and migration. frontiersin.org

The table below provides a snapshot of the global cellular changes induced by "this compound".

| Analysis Type | Cellular Context | Key Findings | References |

| Gene Expression | Mouse Embryonic Stem Cells | Widespread changes in the expression of imprinted genes. | molbiolcell.org |

| Quiescent Non-neuronal Cells | Induction of genes regulated by CREB, NF-κB, and AP-1. | frontiersin.org | |

| Proteomics | Podocytes | Altered expression of hundreds of proteins involved in diverse cellular processes. | frontiersin.org |

| Phosphoproteomics | Podocytes | Identification of thousands of altered phosphorylation sites, revealing a vast kinase regulatory network. | frontiersin.org |

Effects on Synaptic Plasticity, Axon Formation, and Neurogenesis

Glycogen synthase kinase-3 (GSK-3) is a critical regulator of neuronal morphology and function. Its inhibition by "this compound" has been shown to exert significant effects on synaptic plasticity, the structural development of axons, and the generation of new neurons (neurogenesis). These actions underscore the therapeutic potential of targeting GSK-3 in various neurological and neurodegenerative conditions.

Synaptic Plasticity:

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. GSK-3β is a key player in this process, with its overactivity generally associated with synaptic dysfunction. mdpi.com Inhibition of GSK-3 has been demonstrated to modulate the two primary forms of N-methyl-D-aspartate receptor (NMDAR)-dependent synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD). mdpi.com

Specifically, pharmacological inhibition of GSK-3 has been shown to prevent the induction of LTD in the hippocampus. mdpi.comthno.org Conversely, the overexpression or activation of GSK-3β can inhibit LTP. mdpi.comacs.org By blocking LTD, GSK-3 inhibitors like "this compound" can shift the balance of synaptic plasticity towards LTP, a cellular correlate of learning and memory. mdpi.com For instance, the GSK-3 inhibitor CT99021 has been found to enhance the acquisition of spatial learning and the accuracy of spatial memory, effects that are linked to its ability to inhibit LTD. mdpi.com This suggests that "this compound," by modulating this balance, can have a profound impact on cognitive functions.

Interactive Table: Effects of GSK-3 Inhibition on Synaptic Plasticity

| Inhibitor | Model System | Effect on LTP | Effect on LTD | Cognitive Outcome | Reference |

| CT99021 | Healthy naïve animals | No direct effect, but shifts balance in favor of LTP | Inhibits induction | Enhanced spatial learning and memory | mdpi.com |

| VP3.36 | Healthy naïve mice | Not directly assessed | Robustly prevented induction | Facilitated working memory, executive functions, and spatial learning | thno.org |

| SB216763 | Rat hippocampus | Restored LTP impaired by GSK-3 activation | - | Attenuated synaptic impairments | acs.org |

| Lithium | Rat hippocampus | Restored LTP impaired by GSK-3 activation | - | Attenuated synaptic impairments | acs.org |

Axon Formation:

GSK-3 is intimately involved in the regulation of the cytoskeleton, which is crucial for establishing neuronal polarity and axon growth. ahajournals.org Inhibition of GSK-3 has been shown to promote axon formation and elongation. mdpi.comembopress.org Studies using various GSK-3 inhibitors have demonstrated that their application can stimulate the formation of multiple long axons in different types of neurons, including those from the hippocampus and cerebellum. mdpi.comd-nb.info

The effect of GSK-3 inhibition on axon growth can be nuanced. While strong inhibition may sometimes hinder axon growth, weaker inhibition has been found to promote axon branching. mdpi.com For example, the GSK-3 inhibitor SB-216763 has been reported to induce the formation of multiple long axons in hippocampal and cerebellar granular neurons. mdpi.com Furthermore, GSK-3 inhibitors have been shown to enhance neurite outgrowth and axon regeneration even in the presence of inhibitory substrates found in the central nervous system (CNS), suggesting a role in overcoming barriers to nerve repair after injury. embopress.org This process appears to involve the promotion of presynaptic structure formation as well. embopress.org

Neurogenesis:

Adult neurogenesis, the process of generating new neurons in the adult brain, is vital for learning, memory, and mood regulation. GSK-3β acts as a negative regulator of this process. researchgate.netresearchgate.net Inhibition of GSK-3 has been shown to rescue and promote neurogenesis at multiple stages, from neural stem cell differentiation to the survival and maturation of new neurons. researchgate.netnih.gov

In a mouse model of Fragile X syndrome, a condition associated with impaired neurogenesis and learning deficits, treatment with the GSK-3β inhibitor SB216763 reversed these deficits. researchgate.netnih.gov The inhibitor was found to rescue adult hippocampal neurogenesis and improve hippocampus-dependent learning. researchgate.net The mechanism underlying this effect is linked to the Wnt/β-catenin signaling pathway, a key regulator of neurogenesis that is negatively controlled by GSK-3. researchgate.net By inhibiting GSK-3, "this compound" can lead to an increase in β-catenin levels, thereby promoting the proliferation and differentiation of neural progenitor cells. researchgate.net

Interactive Table: Impact of GSK-3 Inhibition on Neurogenesis

| Inhibitor | Model System | Key Findings | Reference |

| SB216763 | Fmr1 Knockout Mice (Fragile X model) | Rescued adult hippocampal neurogenesis at multiple stages; Improved hippocampus-dependent learning. | researchgate.netnih.gov |

| Kenpaullone | Human neural progenitor cells | Augmented neurogenesis without affecting cell cycle or survival. | probiologists.com |

| SB-216763 | Human neural progenitor cells | Enhanced neurogenesis. | probiologists.com |

| Lithium | Mouse models | Ameliorated cognitive impairments, likely through effects on neurogenesis. | biorxiv.org |

Regulation of Immune Cell Functions and Oxidative Stress Responses

Beyond its role in the nervous system, "this compound" also exerts significant regulatory effects on the immune system and the cellular response to oxidative stress. These functions are interconnected and have broad implications for inflammatory and neurodegenerative diseases.

Regulation of Immune Cell Functions:

GSK-3 is a key regulator of both innate and adaptive immunity. Its inhibition can modulate the function of various immune cells, including microglia, macrophages, and T-cells, generally leading to an anti-inflammatory phenotype.

Microglia and Macrophages: In the central nervous system, microglia are the resident immune cells. Upon activation, they can release pro-inflammatory mediators. GSK-3 inhibitors have been shown to reduce the inflammatory responses of activated microglia. researchgate.netnih.gov For instance, inhibitors like lithium chloride (LiCl) and Tideglusib can decrease the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia and macrophages. researchgate.netupm.edu.my Furthermore, GSK-3 inhibition can influence macrophage polarization, a process where macrophages adopt different functional states. Inhibition of GSK3 has been shown to decrease pro-inflammatory M1 macrophages and increase anti-inflammatory M2 macrophages in the context of obesity-induced inflammation. ahajournals.orgmdpi.com This shift is associated with a reduction in the migration and infiltration of inflammatory monocytes. ahajournals.org

T-Cells: GSK-3 plays a crucial role in T-cell function and differentiation. Inhibition of GSK-3 has been found to enhance anti-tumor immunity by modulating the expression of immune checkpoint proteins. mdpi.comnih.gov Specifically, GSK-3 inhibitors can downregulate the expression of Programmed cell death protein 1 (PD-1) and Lymphocyte-activation gene 3 (LAG-3) on CD8+ T-cells. nih.gov This reduction in inhibitory receptors enhances the cytotoxic function of these T-cells, leading to better control of tumor growth and viral infections. nih.gov Moreover, GSK-3 inhibition can promote the generation and suppressive function of regulatory T-cells (Tregs), particularly IL-10-producing FOXP3+ iTregs, which are critical for maintaining immune tolerance and preventing autoimmune diseases. aai.org

Interactive Table: Effects of GSK-3 Inhibition on Immune Cells

| Inhibitor | Immune Cell Type | Key Effects | Reference |

| Tideglusib | Macrophages (RAW 264.7) | Suppressed expression of CD11b and CD40; Reduced production of TNF-α and MCP-1. | upm.edu.my |

| SB216763 | Macrophages | Reduced pro-inflammatory M1 macrophages; Increased anti-inflammatory M2 macrophages. | ahajournals.org |

| CHIR99021 | Macrophages | Reversed obesity-specific expression of inflammatory genes. | ahajournals.org |

| Elraglusib (9-ING-41) | T-cells, NK cells | Enhanced immune cell effector function (increased granzyme B, IFN-γ, TNF-α). | mdpi.com |

| SB415286 | T-cells | Increased cytolytic killing by CTLs. | researchgate.net |

| SB216763 | Regulatory T-cells (human) | Promoted generation of IL-10+ FOXP3+ iTregs with enhanced suppressive function. | aai.org |

Regulation of Oxidative Stress Responses:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key contributor to cellular damage in numerous diseases. GSK-3β is a negative regulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcriptional regulator of the antioxidant response. acs.orgembopress.orgnih.gov

By inhibiting GSK-3β, "this compound" can lead to the activation and nuclear translocation of Nrf2. embopress.orgnih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, leading to their increased expression. plos.org These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase. plos.org

For example, in a model of X-linked adrenoleukodystrophy (X-ALD), a disease characterized by oxidative damage, GSK-3β inhibitors such as CT99021 and SB216763 were able to restore the function of the Nrf2 pathway and increase the expression of Nrf2 target genes. embopress.org This activation of the endogenous antioxidant defense system can protect cells from oxidative damage and is a promising therapeutic strategy for a range of neurodegenerative and inflammatory conditions where oxidative stress plays a pathogenic role. researchgate.netplos.orgnih.gov

Preclinical Efficacy Evaluation of Gsk 3 Inhibitor X in Disease Models

Efficacy in Neurodegenerative Disease Models

Preclinical studies have demonstrated that Tideglusib can effectively counteract several pathological hallmarks of Alzheimer's disease (AD). In various animal models, Tideglusib has been shown to reduce tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles. oaepublish.comthieme-connect.com This is a direct consequence of its inhibitory action on GSK-3β, a primary kinase responsible for phosphorylating tau. oaepublish.comdrugbank.com

Beyond its effects on tau, Tideglusib has also been observed to lower the burden of amyloid-beta (Aβ) plaques in the brains of transgenic mice. oaepublish.comdrugbank.comnih.gov The interplay between Aβ and tau is a critical aspect of AD pathogenesis, and by targeting GSK-3, Tideglusib appears to impact both pathologies. oaepublish.com Furthermore, this reduction in pathological markers is associated with significant functional improvements. Studies in transgenic mouse models of AD have reported that Tideglusib treatment can reverse spatial memory deficits. oaepublish.commdpi.com The neuroprotective effects of Tideglusib are also evidenced by a reduction in neuronal loss and gliosis (the activation of astrocytes and microglia) in brain regions critical for memory, such as the hippocampus and entorhinal cortex. oaepublish.comthieme-connect.commdpi.com

In a double transgenic mouse model that overexpresses both human amyloid precursor protein (APP) and tau, Tideglusib not only decreased tau hyperphosphorylation and aggregation but also offered protection against neuronal loss and prevented the emergence of memory deficits. escholarship.org

Table 1: Preclinical Efficacy of Tideglusib in Alzheimer's Disease Models

| Pathological Marker | Model System | Observed Effect | References |

|---|---|---|---|

| Tau Hyperphosphorylation | Transgenic Mice | Reduced | oaepublish.com, nih.gov, thieme-connect.com, mdpi.com |

| Amyloid-beta (Aβ) Plaques | Transgenic Mice | Reduced | oaepublish.com, drugbank.com, nih.gov |

| Cognitive Deficits | Transgenic Mice | Reversed spatial memory impairment | oaepublish.com, mdpi.com |

| Neuronal Loss | Transgenic Mice | Prevented | oaepublish.com, drugbank.com, mdpi.com |

| Gliosis/Neuroinflammation | Transgenic Mice | Reduced | oaepublish.com, drugbank.com |

The therapeutic potential of GSK-3 inhibitors extends to Parkinson's disease (PD) models. While research is ongoing, studies have suggested that GSK-3 inhibitors can offer neuroprotective benefits in PD models. operamedphys.org These inhibitors have been shown to promote the proliferation of neural progenitor cells and stimulate neurogenesis, which could play a role in neural repair. frontiersin.org

In the context of Amyotrophic Lateral Sclerosis (ALS), a progressive motor neuron disease, GSK-3β is implicated in the pathology of TDP-43, a protein that forms aggregates in the cells of ALS patients. mdpi.comresearchgate.net Preclinical research has shown that GSK-3β expression and activity are elevated in the spinal cord and cortex of ALS patients. mdpi.comresearchgate.net

Tideglusib has been evaluated in both in vitro and in vivo models of ALS. mdpi.comresearchgate.net In cellular models, including lymphoblasts from sporadic ALS patients, treatment with Tideglusib led to a decrease in the phosphorylation of TDP-43 and helped restore its normal location within the cell's nucleus. mdpi.comresearchgate.net Furthermore, in a transgenic mouse model of ALS (Prp-hTDP-43A315T), chronic oral administration of Tideglusib successfully reduced the hyperphosphorylation of TDP-43 in the spinal cord. mdpi.comresearchgate.net Other GSK-3 inhibitors have also demonstrated efficacy in ALS models, showing improvements in motor function and a delay in symptom onset. mdpi.com For instance, the GSK-3 inhibitor VP2.51 showed neuroprotective activity in a murine model of motor neuron disease, leading to a recovery of neurological symptoms. plos.orgucm.es

Table 2: Preclinical Efficacy of Tideglusib in ALS Models

| Pathological Marker/Outcome | Model System | Observed Effect | References |

|---|---|---|---|

| Phospho-TDP-43 Levels | Lymphoblasts from ALS patients | Decreased | mdpi.com, researchgate.net |

| TDP-43 Nuclear Localization | Lymphoblasts from ALS patients | Recovered | mdpi.com, researchgate.net |

| TDP-43 Phosphorylation | Prp-hTDP-43A315T Mice (spinal cord) | Reduced | mdpi.com, researchgate.net |

The role of GSK-3 in Huntington's disease (HD) is complex, with some studies suggesting increased activity contributes to pathogenesis, while others have found decreased levels and activity. frontiersin.orgoup.com Despite this, several preclinical studies have explored the use of GSK-3 inhibitors. In cellular and invertebrate models of HD, GSK-3 inhibitors have been shown to be protective against polyglutamine-induced cell death and to reduce the number of mutant huntingtin (mHtt) inclusions. oup.com For example, the GSK-3 inhibitor L807mts reduced mHtt aggregates in both cell culture and the R6/2 mouse model of HD. researchgate.net This was associated with improved motor-coordination and a restoration of key neuroprotective factors in the brain. researchgate.net

However, the efficacy of GSK-3 inhibitors in rodent models of HD has not been as straightforward, with some studies showing beneficial effects only when combined with other drugs. oup.com Lithium, a non-selective GSK-3 inhibitor, has demonstrated some positive effects in preclinical HD models, improving motor function and lessening striatal deficits. frontiersin.org

GSK-3 inhibitors have shown promise in preclinical models of Fragile X syndrome (FXS), a genetic condition that causes intellectual disability and autism. operamedphys.org Studies in Fmr1KO mice, a model for FXS, have demonstrated that GSK-3 inhibitors can correct excessive protein synthesis and reduce susceptibility to audiogenic seizures. nih.gov Specifically, selective inhibition of the GSK-3α isoform has been shown to correct aberrant protein synthesis, sensory cortex hyperexcitability, and deficits in learning and memory in these mice. nih.gov Other GSK-3 inhibitors, such as SB216763, have also been effective in attenuating seizures in Fmr1KO mice. frontiersin.org

The preclinical evaluation of GSK-3 inhibitors has extended to other neurological conditions, including multiple sclerosis (MS) and stroke.

Multiple Sclerosis: In the experimental autoimmune encephalomyelitis (EAE) model of MS, increased GSK-3β activity has been observed. nih.gov Treatment with GSK-3 inhibitors, including Lithium and TDZD-8, delayed the onset of paralysis, reduced demyelination, and decreased leukocyte infiltration into the spinal cord in rodent EAE models. nih.gov

Stroke: In rodent models of ischemic stroke, GSK-3 inhibition has been shown to be neuroprotective. nih.govfrontiersin.orgnih.gov Post-insult treatment with inhibitors like lithium decreased the volume of the infarct (damaged brain tissue), lessened neurological deficits, and improved functional recovery. frontiersin.orgnih.gov Tideglusib has also been explored in a rat model of ischemic stroke, where it was found to ameliorate damage by inhibiting GSK-3β and apoptosis. larvol.comresearchgate.net These effects are linked to the promotion of neurogenesis and angiogenesis (the formation of new blood vessels). nih.govfrontiersin.org

Efficacy in Psychiatric Disorder Models

Glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors have shown promise in preclinical models of various psychiatric conditions, largely due to the enzyme's role in neuronal function and signaling pathways implicated in these disorders. mdpi.commdpi.com

Bipolar Disorder and Depression Models

The investigation of GSK-3 inhibitors in models of bipolar disorder and depression stems from the long-standing use of lithium, a direct inhibitor of GSK-3, as a mood stabilizer. operamedphys.orgcpn.or.krfrontiersin.org Preclinical studies have demonstrated that specific GSK-3 inhibitors can replicate many of the behavioral effects of lithium. cpn.or.krnih.gov